molecular formula C14H14N2O2 B2626393 N-ethyl-3-(pyridin-2-yloxy)benzamide CAS No. 1797017-60-7

N-ethyl-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2626393
CAS No.: 1797017-60-7
M. Wt: 242.278
InChI Key: MPWVXYBZZBJOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3-(pyridin-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group attached to the nitrogen atom and a pyridin-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(pyridin-2-yloxy)benzamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base to form 3-(pyridin-2-yloxy)benzoic acid. This intermediate is then reacted with ethylamine to yield the final product. The reaction conditions typically involve the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(pyridin-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-ethyl-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridin-2-yloxy group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the ethyl group, which may affect its binding properties and reactivity.

    3-(pyridin-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.

    N-ethylbenzamide: Lacks the pyridin-2-yloxy group, which significantly alters its properties.

Uniqueness

N-ethyl-3-(pyridin-2-yloxy)benzamide is unique due to the presence of both the ethyl and pyridin-2-yloxy groups, which confer specific chemical and biological properties. These groups enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-ethyl-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(17)11-6-5-7-12(10-11)18-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWVXYBZZBJOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.